molecular formula C9H7N3O4 B1412325 Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1823865-12-8

Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B1412325
CAS No.: 1823865-12-8
M. Wt: 221.17 g/mol
InChI Key: FSKZMOLLOXQTRE-UHFFFAOYSA-N
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Description

“Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 1823865-12-8 . It has a molecular weight of 221.17 . The IUPAC name of this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7N3O4/c1-16-9(13)6-2-3-11-7(4-6)10-5-8(11)12(14)15/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at ambient temperature . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Diversity

Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate is a versatile intermediate in the synthesis of various heterocyclic compounds, demonstrating significant potential in medicinal chemistry and material science. The compound's ability to undergo diverse chemical transformations allows for the creation of novel structures with potential biological activities. For instance, it has been utilized in the synthesis of pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines, which are planar, angular tri-heterocycles with potential biological activity (Zamora et al., 2004). This synthesis showcases the compound's utility as a synthon for building fused triazines, highlighting its role in generating complex molecular architectures potentially relevant for drug discovery and development.

Catalytic Activity and Novel Synthetic Routes

Research has demonstrated the compound's utility in catalysis and novel synthetic methodologies. For example, its derivatives have been shown to possess catalytic activity, facilitating the oxidative amination of nitroalkene with 2-aminopyridine, leading to the regioselective synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines (Monir et al., 2014). This highlights the compound's role in developing new synthetic strategies that could be broadly applicable in organic synthesis and drug development.

Environmental and Biological Degradation

Interestingly, research into the environmental and biological degradation pathways of related nitroimidazo-pyridine compounds has been conducted, providing insights into their stability and transformation in biological systems. For instance, the microbial degradation mechanism and pathway of a novel insecticide based on a similar nitroimidazo-pyridine scaffold have been elucidated, offering a glimpse into how these compounds might be broken down in the environment or within living organisms (Cai et al., 2015).

Potential Antikinetoplastid Activity

Further expanding on its biological applications, derivatives of this compound have been explored for their potential antikinetoplastid activity. This exploration is part of ongoing research into novel therapeutics for treating diseases caused by kinetoplastid parasites, underscoring the compound's relevance in the search for new treatments for neglected tropical diseases (Paoli-Lombardo et al., 2023).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)6-2-3-11-7(4-6)10-5-8(11)12(14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKZMOLLOXQTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(N2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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